molecular formula C15H14N2O4 B2563788 (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide CAS No. 890605-19-3

(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide

Cat. No. B2563788
CAS RN: 890605-19-3
M. Wt: 286.287
InChI Key: VUCVKCYCJHUNTH-MDZDMXLPSA-N
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Description

(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a type of acrylamide that has a nitrophenyl group attached to it, making it a useful tool for studying various biological processes.

Mechanism of Action

The mechanism of action of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide involves its ability to bind to specific biological molecules and induce a fluorescent signal. This allows researchers to monitor the activity of these molecules in real-time and gain insights into their function and regulation.
Biochemical and Physiological Effects:
(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide has been shown to have minimal biochemical and physiological effects on living organisms. However, it is important to note that this compound should be used with caution in lab experiments, as it may interfere with the function of certain biological molecules.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide in lab experiments include its ability to monitor the activity of specific biological molecules in real-time, its ease of use, and its low toxicity. However, its limitations include its potential to interfere with the function of certain biological molecules and its limited applications in certain experimental settings.

Future Directions

There are several future directions for the use of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide in scientific research. One potential direction is the development of new fluorescent probes based on this compound that can be used to study different biological processes. Another direction is the use of this compound in drug discovery and development, as it may be useful in identifying new drug targets and screening potential drug candidates. Additionally, further research is needed to fully understand the mechanism of action of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide and its potential applications in various experimental settings.

Synthesis Methods

The synthesis of (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide involves the reaction of 5-ethylfuran-2-carboxylic acid with thionyl chloride to form 5-ethylfuran-2-carbonyl chloride. This is then reacted with 4-nitroaniline to form (E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide. The reaction mechanism involves the formation of an amide bond between the carbonyl group of the furan ring and the amino group of the nitrophenyl group.

Scientific Research Applications

(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)acrylamide has several scientific research applications. It has been used as a fluorescent probe to study protein-protein interactions and enzyme activity. This compound has also been used as a tool to study the structure and function of various biological molecules, including enzymes, receptors, and ion channels.

properties

IUPAC Name

(E)-3-(5-ethylfuran-2-yl)-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-13-7-8-14(21-13)9-10-15(18)16-11-3-5-12(6-4-11)17(19)20/h3-10H,2H2,1H3,(H,16,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCVKCYCJHUNTH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(O1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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